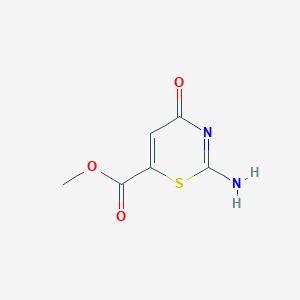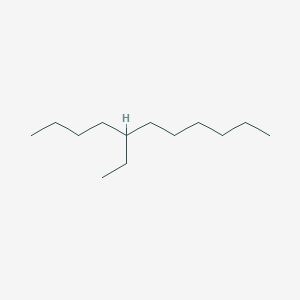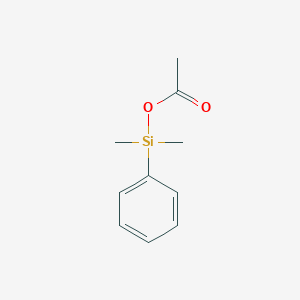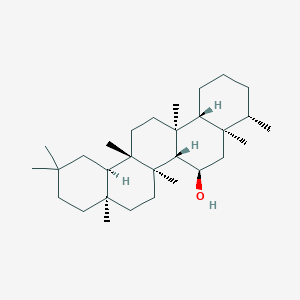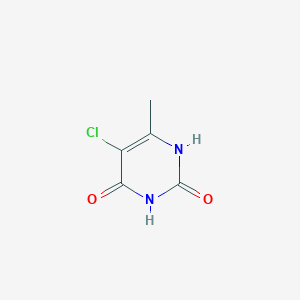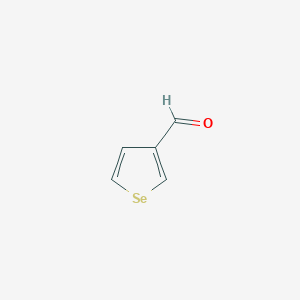
3-Selenophenecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Selenophenecarboxaldehyde is an organic compound that contains a selenophene ring and an aldehyde functional group. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 3-Selenophenecarboxaldehyde is not well understood. However, it is believed to act as a nucleophile due to the presence of the selenophene ring, which has a high electron density. This property allows it to react with electrophiles, resulting in the formation of new organic compounds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 3-Selenophenecarboxaldehyde. However, studies have shown that it has potential antioxidant properties due to the presence of the selenophene ring, which has been shown to scavenge free radicals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Selenophenecarboxaldehyde in lab experiments is its unique structural features, which make it a versatile building block for the synthesis of complex organic compounds. Additionally, it has potential applications in materials science and optoelectronics. However, one of the limitations of using 3-Selenophenecarboxaldehyde is its relatively low stability, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the study of 3-Selenophenecarboxaldehyde. One potential area of research is the development of new synthetic methods for the production of 3-Selenophenecarboxaldehyde and related compounds. Additionally, there is potential for the use of 3-Selenophenecarboxaldehyde in the development of new materials with applications in optoelectronics and photovoltaic devices. Further research is also needed to fully understand the mechanism of action and potential biochemical and physiological effects of 3-Selenophenecarboxaldehyde.
Conclusion:
In conclusion, 3-Selenophenecarboxaldehyde is an organic compound with unique structural features that make it a versatile building block for the synthesis of complex organic compounds. It has potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. Further research is needed to fully understand the mechanism of action and potential applications of 3-Selenophenecarboxaldehyde.
Synthesis Methods
The synthesis of 3-Selenophenecarboxaldehyde involves the reaction of 2-selenophenyl lithium with chloral hydrate in the presence of a catalyst such as copper(II) chloride. This reaction results in the formation of 3-Selenophenecarboxaldehyde as a yellow solid with a melting point of 54-56°C.
Scientific Research Applications
3-Selenophenecarboxaldehyde has been extensively studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of a variety of complex organic compounds due to its unique structural features. Additionally, it has been used as a precursor for the synthesis of selenophene-containing polymers and materials with potential applications in optoelectronics and photovoltaic devices.
properties
CAS RN |
18168-59-7 |
|---|---|
Product Name |
3-Selenophenecarboxaldehyde |
Molecular Formula |
C5H4OSe |
Molecular Weight |
159.06 g/mol |
IUPAC Name |
selenophene-3-carbaldehyde |
InChI |
InChI=1S/C5H4OSe/c6-3-5-1-2-7-4-5/h1-4H |
InChI Key |
IPWXJCOSPVHJLK-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C=C1C=O |
Canonical SMILES |
C1=C[Se]C=C1C=O |
synonyms |
3-Selenophenecarboxaldehyde (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



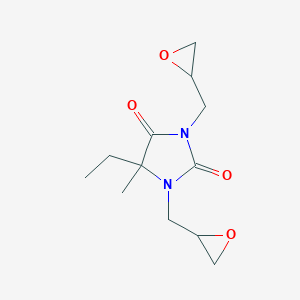
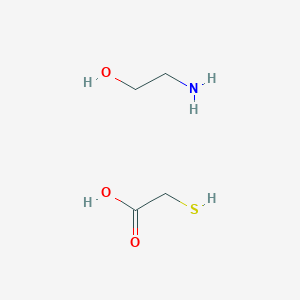
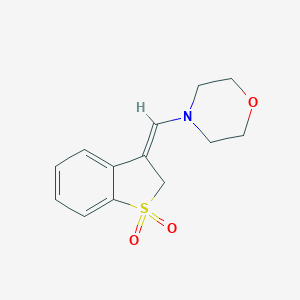
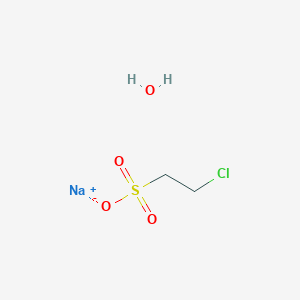
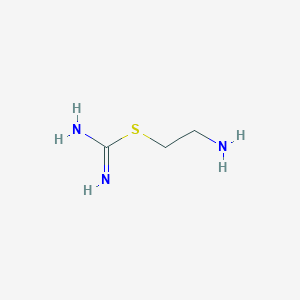
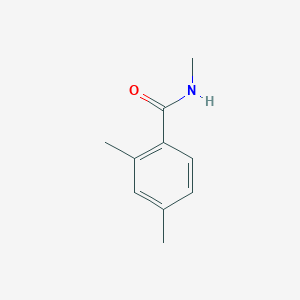

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
